An In-depth Technical Guide to the Chemical Structure and Synthesis of Powelline
An In-depth Technical Guide to the Chemical Structure and Synthesis of Powelline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Powelline is a naturally occurring Amaryllidaceae alkaloid, a class of compounds renowned for their diverse and potent biological activities. Isolated from various species of the Crinum genus, powelline has attracted interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the chemical structure of powelline, its physicochemical and spectroscopic properties, a detailed protocol for its total synthesis, and a discussion of its potential biological significance in the context of related alkaloids.
Chemical Structure and Identification
Powelline belongs to the crinine-type subgroup of Amaryllidaceae alkaloids, characterized by a 5,10b-ethanophenanthridine nucleus. The precise stereochemistry and connectivity of powelline have been elucidated through extensive spectroscopic analysis and confirmed by total synthesis.
The key structural features include a pentacyclic ring system incorporating a hydrodibenzofuran moiety, a pyrrolidine ring, and a cyclohexenol ring. The molecule possesses a methoxy group and a hydroxyl group, which are crucial for its chemical reactivity and potential biological interactions.
Table 1: Chemical Identifiers for Powelline [1]
| Identifier | Value |
| IUPAC Name | (1S,13R,15R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.0¹,¹³.0²,¹⁰.0⁴,⁸]nonadeca-2,4(8),9,16-tetraen-15-ol |
| CAS Number | 7363-25-9 |
| Molecular Formula | C₁₇H₁₉NO₄ |
| Molecular Weight | 301.34 g/mol |
| SMILES | COC1=C2CN3CC[C@@]4([C@H]3C--INVALID-LINK--O)C2=CC5=C1OCO5 |
| InChIKey | VXTCKUJRGBGTEH-NCAQKEMTSA-N |
Physicochemical and Spectroscopic Data
The characterization of powelline is dependent on a combination of its physical properties and spectroscopic data. The following tables summarize the key data points essential for its identification and analysis.
Table 2: Physicochemical Properties of Powelline
| Property | Value | Reference |
| Melting Point | 197-198 °C | |
| Appearance | White solid | N/A |
| Solubility | Soluble in chloroform, methanol | N/A |
Table 3: Spectroscopic Data for Synthetic (±)-Powelline
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.84 (s, 1H), 6.55 (s, 1H), 6.13 (d, J = 10.2 Hz, 1H), 5.92 (s, 2H), 5.86 (d, J = 10.2 Hz, 1H), 4.29 (br s, 1H), 4.14 (d, J = 16.5 Hz, 1H), 3.86 (s, 3H), 3.42 (d, J = 16.5 Hz, 1H), 3.29 (dd, J = 12.0, 5.0 Hz, 1H), 2.92-2.85 (m, 1H), 2.50 (d, J = 12.0 Hz, 1H), 2.27-2.19 (m, 1H), 1.95 (br s, 1H, OH), 1.83-1.75 (m, 1H) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 147.2, 146.9, 141.2, 134.4, 128.9, 126.8, 110.2, 107.0, 101.1, 67.2, 61.2, 56.1, 54.0, 47.9, 44.1, 35.5, 33.1 | |
| Infrared (IR) | νₘₐₓ (film)/cm⁻¹: 3367 (br, OH), 2923, 1605, 1485, 1245, 1039 | |
| Mass Spectrometry (ESI+) | m/z: 302 [M+H]⁺ |
Experimental Protocols: Total Synthesis of (±)-Powelline
The total synthesis of (±)-powelline was successfully achieved by Bogle, Hirst, and Dixon in 2010.[2] Their approach established a novel organocatalytic oxidative coupling to construct the key quaternary carbon-to-aryl bond. The following is a detailed description of the experimental methodology based on their published work.
Synthesis Workflow Diagram
Caption: Total synthesis workflow for (±)-Powelline.
Detailed Methodology
Step 1: Synthesis of Amine 9 To a solution of piperonal in methanol was added a 40% aqueous solution of dimethylamine and the mixture was stirred at room temperature. Sodium borohydride was then added portion-wise and the reaction was stirred for 16 hours. After standard aqueous work-up and extraction with dichloromethane, the crude product was purified by column chromatography to afford the corresponding amine. This amine was then subjected to aza-Michael addition with methyl acrylate to yield the diester, which was subsequently hydrolyzed with lithium hydroxide and cyclized via a Dieckmann condensation to give a β-ketoester. Decarboxylation of the β-ketoester followed by reduction of the ketone with sodium borohydride and subsequent protection of the resulting alcohol as a TBDPS ether provided a key intermediate. This was followed by N-alkylation with 2-(2-bromoethoxy)tetrahydro-2H-pyran and subsequent deprotection steps to yield amine 9.
Step 2: Synthesis of Aldehyde 8 3-Hydroxy-4-methoxybenzaldehyde was protected as its methoxymethyl (MOM) ether. The resulting aldehyde was then subjected to a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride and potassium tert-butoxide to give an enol ether. Hydrolysis of the enol ether with aqueous acid afforded the corresponding phenylacetaldehyde.
Step 3: Coupling of Amine 9 and Aldehyde 8 to form Lactam 7 Amine 9 and aldehyde 8 were dissolved in toluene and heated to reflux with a Dean-Stark trap for 18 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to yield lactam 7.
Step 4: Oxidative Coupling to form 11 To a solution of lactam 7 in acetone was added 3-methoxycatechol and a catalytic amount of a chiral amine catalyst. The mixture was stirred at room temperature, and an oxidizing agent was added. The reaction was monitored by TLC, and upon completion, it was quenched and worked up. Purification by column chromatography yielded the coupled product 11 as a mixture of diastereomers.
Step 5: Dieckmann Cyclization to form 12 The coupled product 11 was dissolved in toluene, and potassium tert-butoxide was added at room temperature. The reaction was stirred for 1 hour, then quenched with aqueous acid. After extraction and purification, the diketone 12 was obtained as a single diastereomer.
Step 6: Decarbomethoxylation to form 13 Diketone 12 was dissolved in a mixture of acetic acid and hydrochloric acid and heated to reflux for 4 hours. The reaction was cooled, neutralized, and extracted to give the enone 13 after purification.
Step 7: Diastereoselective Reduction of Enone 13 Enone 13 was dissolved in methanol and cooled to -78 °C. Sodium borohydride was added, and the reaction was stirred for 30 minutes. The reaction was quenched, and after work-up and purification, the corresponding allylic alcohol was obtained with high diastereoselectivity.
Step 8: Pictet-Spengler Cyclization to (±)-Powelline The allylic alcohol from the previous step was dissolved in a solution of paraformaldehyde in aqueous hydrochloric acid and heated to reflux for 1 hour. The reaction was cooled, basified with ammonium hydroxide, and extracted with chloroform. The crude product was purified by column chromatography to afford (±)-powelline.
Biological Activities and Drug Development Potential
While specific quantitative data on the biological activity of powelline is limited in the public domain, the broader class of Amaryllidaceae alkaloids has been extensively studied and shown to possess a wide range of pharmacological properties.[3]
Table 4: Reported Biological Activities of Related Amaryllidaceae Alkaloids
| Activity | Example Alkaloid(s) | Reported IC₅₀/EC₅₀ Values | Reference |
| Anticancer/Cytotoxic | Lycorine, Haemanthamine | Lycorine: < 0.5 µM (AGS cells) | [4] |
| Antiviral | Lycorine, Pancratistatin | Lycorine: EC₅₀ = 0.2 µM (HCoV-OC43) | [5] |
| Acetylcholinesterase (AChE) Inhibition | 1-O-acetyllycorine, Lycorine | 1-O-acetyllycorine: IC₅₀ = 0.96 µM | [6] |
| Anti-inflammatory | Cripowellin derivatives | >64% inhibition of COX-1 | [3] |
Given the structural similarity of powelline to other crinine-type alkaloids, it is plausible that it may exhibit similar biological activities. The presence of the hydroxyl and methoxy functional groups provides sites for potential hydrogen bonding and metabolic modification, which are important for drug-receptor interactions.
-
Anticancer Potential: Many Amaryllidaceae alkaloids, such as lycorine and pancratistatin, have demonstrated potent cytotoxic effects against various cancer cell lines.[4][7] The proposed mechanisms often involve the induction of apoptosis. Further investigation into the cytotoxicity of powelline against a panel of cancer cell lines is warranted.
-
Antiviral Activity: Lycorine has shown promising antiviral activity against a range of RNA viruses, including coronaviruses and flaviviruses.[5][8] The mechanism is thought to involve the inhibition of viral replication. Powelline, as a related alkaloid, represents a candidate for antiviral screening.
-
Neuroprotective Effects: Galanthamine, another Amaryllidaceae alkaloid, is an approved drug for the treatment of Alzheimer's disease, acting as an acetylcholinesterase (AChE) inhibitor.[9] Several other alkaloids from this family, including some from the lycorine series, have also shown AChE inhibitory activity.[6] The potential of powelline as an AChE inhibitor should be explored.
Conclusion
Powelline is a structurally complex Amaryllidaceae alkaloid with potential for further investigation in the field of drug discovery. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a comprehensive methodology for its total synthesis. The established synthetic route opens avenues for the preparation of analogues and derivatives for structure-activity relationship studies. Based on the known biological activities of related compounds, future research into the anticancer, antiviral, and neuroprotective properties of powelline is highly encouraged. The data and protocols presented herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PepLine: a software pipeline for high-throughput direct mapping of tandem mass spectrometry data on genomic sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amaryllidaceae Alkaloids Screen Unveils Potent Anticoronaviral Compounds and Associated Structural Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infrared Spectroscopy of Pollen Identifies Plant Species and Genus as Well as Environmental Conditions | PLOS One [journals.plos.org]
- 8. Antiviral (RNA) activity of selected Amaryllidaceae isoquinoline constituents and synthesis of related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibition within the lycorine series of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
